molecular formula C17H26N4O B6800674 N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide

N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B6800674
M. Wt: 302.4 g/mol
InChI Key: QQMGOWPDPVYBHK-UHFFFAOYSA-N
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Description

N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound features a pyrimidine ring, a spirocyclic structure, and a carboxamide group, which together contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds.

    Spirocyclic Structure Formation: The spirocyclic structure is often introduced via cyclization reactions involving suitable cyclic ketones or lactams.

    Carboxamide Group Introduction: The carboxamide group is usually introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The spirocyclic structure may enhance binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: These compounds share the pyrimidine ring and have shown similar biological activities.

    Pyrido[2,3-d]pyrimidin-4-ones: These compounds also contain a pyrimidine ring and have been studied for their antibacterial and kinase inhibitory activities.

Uniqueness

N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its spirocyclic structure, which is less common in similar compounds. This structure can confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(pyrimidin-4-ylmethyl)-9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c22-16(19-13-15-5-10-18-14-20-15)21-11-4-8-17(9-12-21)6-2-1-3-7-17/h5,10,14H,1-4,6-9,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGOWPDPVYBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN(CC2)C(=O)NCC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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